molecular formula C22H38O2 B14480038 3-Hexadecylbenzene-1,2-diol CAS No. 65216-88-8

3-Hexadecylbenzene-1,2-diol

Cat. No.: B14480038
CAS No.: 65216-88-8
M. Wt: 334.5 g/mol
InChI Key: MMCUMDZQPOOEBL-UHFFFAOYSA-N
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Description

3-Hexadecylbenzene-1,2-diol is an organic compound characterized by a benzene ring substituted with a hexadecyl chain and two hydroxyl groups at the 1 and 2 positions. This compound is part of the diol family, which are known for their two hydroxyl groups on adjacent carbon atoms. The presence of the long hexadecyl chain imparts unique physical and chemical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hexadecylbenzene-1,2-diol can be synthesized through the dihydroxylation of alkenes. One common method involves the use of osmium tetroxide (OsO₄) as a catalyst, which facilitates the addition of hydroxyl groups to the double bond of an alkene precursor . Another approach is the use of potassium permanganate (KMnO₄), although this method carries the risk of over-oxidation .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective reagents. For example, the use of peroxycarboxylic acids in nonaqueous solvents can be employed to achieve the desired dihydroxylation . The choice of solvent and reaction conditions is crucial to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Hexadecylbenzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes and ketones.

    Reduction: Hydrocarbons.

    Substitution: Halogenated benzene derivatives.

Mechanism of Action

Properties

CAS No.

65216-88-8

Molecular Formula

C22H38O2

Molecular Weight

334.5 g/mol

IUPAC Name

3-hexadecylbenzene-1,2-diol

InChI

InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19-21(23)22(20)24/h16,18-19,23-24H,2-15,17H2,1H3

InChI Key

MMCUMDZQPOOEBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)O

Origin of Product

United States

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